molecular formula C7H6FNO2 B020687 2-Amino-4-fluorobenzoic acid CAS No. 446-32-2

2-Amino-4-fluorobenzoic acid

Cat. No. B020687
CAS RN: 446-32-2
M. Wt: 155.13 g/mol
InChI Key: LGPVTNAJFDUWLF-UHFFFAOYSA-N
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Patent
US06949648B2

Procedure details

To a solution of 4-fluoro-2-nitrobenzoic acid (22.5 g, 0.1 mol) in ethanol (200 mL), 10% palladium-carbon (1.0 g, 50% hydrate) was added, and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours. The solution was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to give the title compound (8.38 g, 100% yield).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1>C(O)C.[C].[Pd]>[NH2:11][C:4]1[CH:3]=[C:2]([F:1])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.